molecular formula C16H11BrN2O3S2 B3495208 5-bromo-N-[4-(pyridine-4-carbonyl)phenyl]thiophene-2-sulfonamide

5-bromo-N-[4-(pyridine-4-carbonyl)phenyl]thiophene-2-sulfonamide

Cat. No.: B3495208
M. Wt: 423.3 g/mol
InChI Key: MVHVAAATZDWQPV-UHFFFAOYSA-N
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Description

5-bromo-N-[4-(pyridine-4-carbonyl)phenyl]thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a bromine atom and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[4-(pyridine-4-carbonyl)phenyl]thiophene-2-sulfonamide typically involves multiple steps, starting with the formation of the thiophene ring. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur. The bromination of the thiophene ring can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

The final step involves the coupling of the pyridine-4-carbonyl group to the phenyl ring, which can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[4-(pyridine-4-carbonyl)phenyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3) are commonly used.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-bromo-N-[4-(pyridine-4-carbonyl)phenyl]thiophene-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-bromo-N-[4-(pyridine-4-carbonyl)phenyl]thiophene-2-sulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs).

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-[4-(pyridine-4-carbonyl)phenyl]thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    5-chloro-N-[4-(pyridine-4-carbonyl)phenyl]thiophene-2-sulfonamide: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

5-bromo-N-[4-(pyridine-4-carbonyl)phenyl]thiophene-2-sulfonamide is unique due to the presence of both the bromine atom and the sulfonamide group, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance its reactivity and potential as a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-bromo-N-[4-(pyridine-4-carbonyl)phenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O3S2/c17-14-5-6-15(23-14)24(21,22)19-13-3-1-11(2-4-13)16(20)12-7-9-18-10-8-12/h1-10,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVHVAAATZDWQPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=NC=C2)NS(=O)(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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